(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, difluoro, methoxy, and thiazinane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization, chromatography, and distillation to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and compounds with similar functional groups, such as:
- N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
- N-(4-chlorophenyl)-2-[(4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide .
Uniqueness
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-FLUOROPHENYL)IMINO]-3-[2-(4-METHOXYPHENYL)ETHYL]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-fluorophenyl)imino-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClF3N3O4S/c1-37-21-10-2-17(3-11-21)14-15-34-24(35)16-23(39-26(34)33-20-6-4-18(29)5-7-20)25(36)32-19-8-12-22(13-9-19)38-27(28,30)31/h2-13,23H,14-16H2,1H3,(H,32,36) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXJUHBLHWMNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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